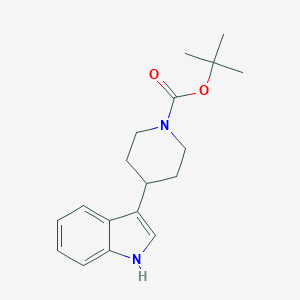

Tert-butyl 4-(1H-indol-3-YL)piperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2/c1-18(2,3)22-17(21)20-10-8-13(9-11-20)15-12-19-16-7-5-4-6-14(15)16/h4-7,12-13,19H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYDQTMYPRNVZBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10625521 | |

| Record name | tert-Butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155302-28-6 | |

| Record name | 1,1-Dimethylethyl 4-(1H-indol-3-yl)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155302-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry. This document is intended to serve as a technical resource for researchers and professionals involved in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the Indole-Piperidine Scaffold

The fusion of indole and piperidine rings creates a privileged scaffold in drug discovery, appearing in numerous biologically active compounds.[1][2][3][4] The indole nucleus, a key structural component of the amino acid tryptophan, is known to interact with a variety of biological targets.[2][3] The piperidine moiety provides a flexible, saturated heterocyclic ring that can be functionalized to modulate physicochemical properties such as solubility and basicity, which are critical for pharmacokinetic profiles.[1] this compound serves as a crucial intermediate, offering a protected piperidine nitrogen that allows for selective manipulation of the indole ring, and subsequent deprotection to enable further diversification.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses.

Physicochemical Data

While specific experimental data for the melting point, boiling point, and solubility of this compound are not widely reported in the available literature, a summary of its key identifiers and calculated properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 155302-28-6 | [5] |

| Molecular Formula | C18H24N2O2 | [5] |

| Molecular Weight | 300.4 g/mol | [5] |

| Exact Mass | 300.40 g/mol | [5] |

| Appearance | White to off-white solid | [6] |

Table 1: Physicochemical properties of this compound.

Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of the compound.

-

¹H NMR (400 MHz, CDCl₃): δ 8.05 (br s, 1H, indole N-H), 7.64 (d, J=7.8 Hz, 1H, Ar-H), 7.35 (d, J=8.1 Hz, 1H, Ar-H), 7.19 (t, J=7.6 Hz, 1H, Ar-H), 7.10 (t, J=7.4 Hz, 1H, Ar-H), 6.99 (s, 1H, indole C2-H), 4.25 (br s, 2H, piperidine CH₂), 2.85 (t, J=12.3 Hz, 2H, piperidine CH₂), 2.75-2.65 (m, 1H, piperidine CH), 1.85 (d, J=12.9 Hz, 2H, piperidine CH₂), 1.70-1.55 (m, 2H, piperidine CH₂), 1.48 (s, 9H, t-butyl CH₃).

-

¹³C NMR (101 MHz, CDCl₃): δ 154.9, 136.3, 126.9, 122.3, 121.8, 119.5, 119.2, 115.3, 111.1, 79.4, 44.5 (br), 35.0, 31.9, 28.5.

-

Mass Spectrometry (ESI): m/z 301.2 [M+H]⁺.

Synthesis and Reactivity

The synthesis of this compound is most commonly achieved through the reduction of its unsaturated precursor.

Synthetic Protocol: Catalytic Hydrogenation

A reliable method for the preparation of the title compound involves the catalytic hydrogenation of tert-butyl 4-(1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxylate.

Experimental Protocol:

-

To a solution of tert-butyl 4-(1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxylate (1.0 eq) in a suitable solvent such as methanol or ethanol, add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

-

The reaction mixture is then subjected to a hydrogen atmosphere (typically 1-4 atm).

-

The reaction is stirred at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.

Caption: General scheme for the utility of the title compound.

Scaffold for CNS-Active Agents

The structural motif of an indole ring linked to a piperidine is prevalent in a number of centrally acting agents. By modifying the indole and piperidine moieties of this compound, medicinal chemists can explore structure-activity relationships for targets such as serotonin receptors, dopamine receptors, and opioid receptors.

Safety and Handling

As a laboratory chemical, proper safety precautions should be observed when handling this compound.

-

General Handling: Handle in a well-ventilated area. [7]Avoid formation of dust and aerosols. [7]Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move person into fresh air.

-

If swallowed: Rinse mouth with water. Do NOT induce vomiting.

-

It is highly recommended to consult the Safety Data Sheet (SDS) for the most current and detailed safety information.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis and the differential reactivity of its constituent indole and protected piperidine moieties allow for the creation of diverse libraries of compounds for drug discovery programs. The importance of the indole-piperidine scaffold in pharmacologically active agents underscores the continued relevance of this key intermediate in the development of new therapeutics.

References

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [ouci.dntb.gov.ua]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 5. echemi.com [echemi.com]

- 6. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of tert-butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate

Introduction

tert-butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate, a heterocyclic compound featuring indole and piperidine scaffolds, is a significant building block in medicinal chemistry. Its structural motif is present in numerous biologically active molecules, making a thorough understanding of its physical properties crucial for researchers in drug discovery and development. This guide provides a detailed examination of the key physicochemical characteristics of this compound, offering insights into its behavior and laying the groundwork for its effective utilization in synthesis and formulation.

Molecular Structure and Identity

The foundational physical properties of a molecule are dictated by its structure. This compound is characterized by the fusion of a bicyclic indole ring system with a piperidine ring, the latter being protected with a tert-butoxycarbonyl (Boc) group.

Caption: 2D representation of this compound.

| Identifier | Value | Source |

| Molecular Formula | C₁₈H₂₄N₂O₂ | [1] |

| Molecular Weight | 300.40 g/mol | [1] |

| CAS Number | 155302-28-6 | [1] |

Crystallinity and Thermal Properties

Melting Point

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range suggests the presence of impurities. While a specific melting point for this compound is not definitively reported in the available literature, the standard methodology for its determination provides a clear path for its characterization.

Experimental Protocol: Melting Point Determination (Capillary Method)

The capillary melting point method is a widely accepted and straightforward technique for determining the melting range of a crystalline solid.[2][3] The principle behind this method is the precise observation of the temperature at which the solid to liquid phase transition occurs upon slow, controlled heating.

Workflow for Melting Point Determination

Caption: Standard workflow for determining the melting point of a solid organic compound.

Causality in Experimental Choices:

-

Fine Powdering: Ensures uniform heat distribution throughout the sample, leading to a more accurate and sharper melting range.

-

Slow Heating Rate: A slow temperature ramp near the melting point is critical to allow the system to remain in thermal equilibrium, ensuring an accurate reading. Rapid heating can lead to a lag between the thermometer reading and the actual sample temperature, resulting in an erroneously high and broad melting range.

Solubility Profile

The solubility of a compound is a fundamental property that influences its absorption, distribution, and overall bioavailability in biological systems.[4] For this compound, understanding its solubility in various solvents is essential for designing appropriate synthetic workups, purification strategies, and formulation approaches.

| Property | Value | Solvent System | Source |

| Aqueous Solubility | 0.035 mg/mL | Not specified |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[1] This method involves agitating an excess of the solid compound in a specific solvent system until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is quantified.

Workflow for Equilibrium Solubility Determination

Caption: General workflow for the shake-flask method to determine equilibrium solubility.

Causality in Experimental Choices:

-

Use of Excess Solid: This ensures that the solution becomes saturated, which is a prerequisite for determining the equilibrium solubility.

-

Prolonged Agitation: Sufficient time is required for the dissolution process to reach equilibrium, where the rate of dissolution equals the rate of precipitation.[5]

-

Constant Temperature: Solubility is temperature-dependent; therefore, maintaining a constant temperature is crucial for obtaining reproducible results.

Spectroscopic Properties

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the carbon-hydrogen framework and the overall molecular mass and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides information about the chemical environment of atomic nuclei. For organic molecules, ¹H and ¹³C NMR are the most common types.

¹H NMR Data

The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) exhibits characteristic signals corresponding to the different types of protons in the molecule.[6]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.09 | br s | 1H | Indole N-H |

| 7.63 | d, J= 7.6 Hz | 1H | Aromatic C-H |

| 7.36 | d, J= 8.0 Hz | 1H | Aromatic C-H |

| 7.21-7.17 | m | 1H | Aromatic C-H |

| 7.12-7.08 | m | 1H | Aromatic C-H |

| 6.95 | d, J = 2.0 Hz | 1H | Indole C2-H |

| 4.22 | br s | 2H | Piperidine C-H |

| 3.01 -2.87 | m | 3H | Piperidine C-H |

| 2.05-2.02 | m | 2H | Piperidine C-H |

| 1.71-1.62 | m | 2H | Piperidine C-H |

| 1.49 | s | 9H | tert-butyl C-H |

¹³C NMR Data

While specific ¹³C NMR data for this compound was not found in the initial search, its acquisition is a standard procedure for full structural characterization.[5] The spectrum would be expected to show distinct signals for each of the 18 carbon atoms in the molecule, with their chemical shifts providing information about their electronic environment.

Experimental Protocol: NMR Spectroscopy

The acquisition of high-quality NMR spectra requires careful sample preparation and instrument setup.

Workflow for NMR Sample Preparation and Data Acquisition

Caption: A generalized workflow for acquiring and processing NMR spectra.

Causality in Experimental Choices:

-

Deuterated Solvents: The use of deuterated solvents is essential to avoid large solvent signals that would otherwise obscure the signals from the analyte.[7] The deuterium signal is also used by the spectrometer to "lock" the magnetic field, ensuring its stability during data acquisition.

-

Shimming: This process optimizes the homogeneity of the magnetic field across the sample volume, which is crucial for obtaining sharp spectral lines and high resolution.[8]

-

Internal Standard (TMS): Tetramethylsilane (TMS) is often used as an internal standard because its protons are chemically shielded and produce a single, sharp signal at a defined chemical shift (0 ppm), providing a reliable reference point for the chemical shifts of the analyte.[9]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Mass Spectrometry Data

| Technique | Ionization Mode | Observed m/z | Interpretation | Source |

| ESI | Negative | 299.4 | [M-H]⁻ | [6] |

Experimental Protocol: Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules.[10]

Workflow for Mass Spectrometry Analysis

Caption: A simplified workflow for electrospray ionization mass spectrometry.

Causality in Experimental Choices:

-

Soft Ionization (ESI): ESI is chosen to minimize fragmentation and preserve the molecular ion, which is crucial for determining the molecular weight of the compound.[11]

-

High-Resolution Mass Spectrometry (HRMS): While not explicitly stated in the search results for this specific compound, HRMS would be the preferred method for unambiguous molecular formula determination by providing highly accurate mass measurements.[12]

Conclusion

This technical guide has provided a comprehensive overview of the key physical properties of this compound. The presented data on its molecular identity, solubility, and spectroscopic characteristics, coupled with detailed experimental protocols, offer valuable insights for researchers working with this important chemical entity. A thorough understanding of these properties is fundamental to its successful application in the synthesis of novel therapeutic agents and other advanced materials. While some specific data points like the melting point and detailed ¹³C NMR assignments were not available in the initial literature search, the established methodologies outlined herein provide a clear path for their determination, ensuring a complete physicochemical profile can be readily established.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. pennwest.edu [pennwest.edu]

- 4. pharmatutor.org [pharmatutor.org]

- 5. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. web.mit.edu [web.mit.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. sites.bu.edu [sites.bu.edu]

- 10. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation | MDPI [mdpi.com]

- 11. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CURRENTA: Mass spectrometry for structural elucidation [currenta.de]

A Deep Dive into the Spectroscopic Signature of tert-Butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: tert-Butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active compounds. Its unique structure, combining a protected piperidine ring with an indole moiety, makes it a versatile scaffold for targeting a range of biological receptors. A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and structural elucidation during the drug discovery and development process. This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for this compound, grounded in established scientific principles and supported by available experimental data.

Molecular Structure and Key Features

The structure of this compound features a piperidine ring substituted at the 4-position with a 3-indolyl group. The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group. This combination of functionalities gives rise to a distinct spectroscopic fingerprint.

Caption: Molecular structure of this compound.

Part 1: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The ¹H NMR spectrum of this compound provides a wealth of information regarding the number of different types of protons and their connectivity.

Experimental Protocol:

A typical protocol for acquiring a ¹H NMR spectrum of this compound involves dissolving a 5-10 mg sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The spectrum is then recorded on a 400 MHz or higher field NMR spectrometer. Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).

Caption: Standard workflow for ¹H NMR spectroscopic analysis.

Data Summary and Interpretation:

The following table summarizes the experimentally observed ¹H NMR data in CDCl₃.[1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Chemical Shift and Multiplicity |

| 8.09 | br s | 1H | Indole N-H | The broad singlet is characteristic of a proton on a nitrogen atom, which can undergo exchange. Its downfield shift is due to the aromaticity of the indole ring. |

| 7.63 | d, J= 7.6 Hz | 1H | Ar-H (Indole C4-H) | This proton is deshielded by the anisotropic effect of the adjacent benzene ring and shows coupling to the C5-H. |

| 7.36 | d, J= 8.0 Hz | 1H | Ar-H (Indole C7-H) | Similar to C4-H, this proton is on the periphery of the aromatic system and couples with the C6-H. |

| 7.21-7.17 | m | 1H | Ar-H (Indole C5-H) | This proton is part of the aromatic system and its signal is a multiplet due to coupling with both C4-H and C6-H. |

| 7.12-7.08 | m | 1H | Ar-H (Indole C6-H) | Similar to C5-H, this proton's multiplicity arises from coupling to neighboring aromatic protons. |

| 6.95 | d, J = 2.0 Hz | 1H | Ar-H (Indole C2-H) | This proton is on the electron-rich pyrrole ring of the indole and shows a small coupling to the indole N-H. |

| 4.22 | br s | 2H | Piperidine C2-Hax, C6-Hax | These axial protons on the carbons adjacent to the nitrogen are deshielded by the electronegative nitrogen and the carbonyl of the Boc group. The broadness can be due to conformational exchange. |

| 3.01-2.87 | m | 3H | Piperidine C4-H, C2-Heq, C6-Heq | This multiplet contains the methine proton at the point of attachment to the indole (C4-H) and the equatorial protons at C2 and C6. |

| 2.05-2.02 | m | 2H | Piperidine C3-Hax, C5-Hax | These are the axial protons on the carbons adjacent to the substituted carbon. |

| 1.71-1.62 | m | 2H | Piperidine C3-Heq, C5-Heq | These are the corresponding equatorial protons, typically found more upfield than their axial counterparts. |

| 1.49 | s | 9H | tert-Butyl | The nine equivalent protons of the tert-butyl group give rise to a sharp singlet, a characteristic signature of the Boc protecting group. |

Part 2: Carbon Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Experimental Protocol:

The sample preparation and instrumentation for ¹³C NMR are similar to that of ¹H NMR. However, ¹³C NMR experiments generally require a higher sample concentration or a longer acquisition time due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is typically performed to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Caption: Standard workflow for ¹³C NMR spectroscopic analysis.

Predicted Data Summary and Interpretation:

The following table presents the predicted ¹³C NMR chemical shifts. These predictions are based on the analysis of structurally similar compounds.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Chemical Shift |

| ~154.7 | C=O (Boc) | The carbonyl carbon of the carbamate is significantly deshielded and appears far downfield. |

| ~136.5 | Indole C7a | Aromatic quaternary carbon. |

| ~127.5 | Indole C3a | Aromatic quaternary carbon. |

| ~122.1 | Indole C2 | Aromatic methine carbon in the pyrrole ring. |

| ~121.9 | Indole C5 | Aromatic methine carbon. |

| ~119.8 | Indole C6 | Aromatic methine carbon. |

| ~118.7 | Indole C4 | Aromatic methine carbon. |

| ~115.5 | Indole C3 | Quaternary carbon attached to the piperidine ring. |

| ~111.2 | Indole C7 | Aromatic methine carbon. |

| ~79.5 | C(CH₃)₃ (Boc) | The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom. |

| ~44.5 | Piperidine C2, C6 | These carbons are adjacent to the electronegative nitrogen atom. |

| ~35.0 | Piperidine C4 | The methine carbon bearing the indole substituent. |

| ~32.0 | Piperidine C3, C5 | Aliphatic carbons of the piperidine ring. |

| ~28.4 | C(CH₃)₃ (Boc) | The three equivalent methyl carbons of the tert-butyl group. |

Part 3: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol:

A common method for analyzing this compound is Electrospray Ionization (ESI), which is a soft ionization technique suitable for polar, medium-sized molecules. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

Caption: General workflow for ESI Mass Spectrometry.

Data Summary and Interpretation:

The molecular weight of this compound (C₁₈H₂₄N₂O₂) is 300.40 g/mol .

| m/z | Ion | Interpretation |

| 301.4 | [M+H]⁺ | The protonated molecular ion, commonly observed in positive ion mode ESI. |

| 299.4 | [M-H]⁻ | The deprotonated molecular ion, observed in negative ion mode ESI.[1] |

| 245.2 | [M-C₄H₉]⁺ | Loss of the tert-butyl group is a common fragmentation pathway for Boc-protected amines. |

| 201.2 | [M-Boc+H]⁺ | Loss of the entire Boc group (C₅H₉O₂) results in the protonated 4-(1H-indol-3-yl)piperidine. |

| 144.1 | [C₉H₁₀N]⁺ | Fragmentation of the piperidine ring and the indole moiety can lead to this characteristic ion of the indolyl-ethylidene fragment. |

Part 4: Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a valuable tool for identifying the functional groups present in a molecule.

Experimental Protocol:

An IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer, which requires minimal sample preparation. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

Predicted Data Summary and Interpretation:

While a specific experimental spectrum for the title compound was not found, the expected characteristic absorption bands can be predicted based on its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~3400 | Medium, Sharp | N-H (Indole) | Stretching |

| ~3100-3000 | Medium | C-H (Aromatic) | Stretching |

| ~2975, 2850 | Strong | C-H (Aliphatic) | Stretching |

| ~1685 | Strong | C=O (Carbamate) | Stretching |

| ~1600, 1450 | Medium-Weak | C=C (Aromatic) | Stretching |

| ~1420 | Medium | C-N (Amide) | Stretching |

| ~1250, 1160 | Strong | C-O (Carbamate) | Stretching |

| ~740 | Strong | C-H (ortho-disubstituted) | Out-of-plane bending |

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the unambiguous identification and characterization of this compound. The ¹H NMR spectrum confirms the proton environment, while mass spectrometry verifies the molecular weight and provides insights into fragmentation pathways. Although experimental ¹³C NMR and IR data were not available, the predicted spectra, based on well-established principles, offer a reliable reference for the identification of key functional groups and the carbon skeleton. This guide serves as a valuable resource for scientists engaged in the synthesis, purification, and analysis of this important chemical entity.

References

Sources

1H NMR spectrum of tert-butyl 4-(1H-indol-3-YL)piperidine-1-carboxylate

An In-depth Technical Guide to the ¹H NMR Spectrum of tert-butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural nuances of the molecule, predicts its spectral features, and outlines a robust protocol for sample preparation and data acquisition. The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability.

Introduction: The Structural Landscape

This compound is a heterocyclic compound featuring three key structural motifs: an indole ring system, a piperidine ring, and a tert-butoxycarbonyl (Boc) protecting group. The piperidine moiety is attached at the C3 position of the indole, a common substitution pattern in pharmacologically active molecules. ¹H NMR spectroscopy is an indispensable tool for the structural verification of this compound, providing detailed information about its electronic environment and proton connectivity.

Understanding the spectrum requires a systematic deconstruction of the molecule into its constituent proton environments. Each unique proton or group of equivalent protons will give rise to a distinct signal in the ¹H NMR spectrum, characterized by its chemical shift (δ), integration value, and splitting pattern (multiplicity).

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this molecule is a composite of signals from the indole, piperidine, and Boc-group protons. The following sections predict the characteristics of these signals based on established principles of NMR spectroscopy.[1][2]

Indole Ring Protons

The indole moiety contains five aromatic protons and one N-H proton. Their chemical shifts are influenced by the aromatic ring current and the electron-donating nature of the nitrogen atom.[3]

-

Indole N-H (H1): This proton is expected to appear as a broad singlet in the most downfield region of the spectrum, typically between δ 8.0-12.0 ppm .[4] Its chemical shift is highly sensitive to solvent, concentration, and temperature due to hydrogen bonding.

-

Indole C2-H: The proton at the C2 position is adjacent to the nitrogen atom and is expected to resonate as a singlet or a narrow multiplet around δ 7.0-7.2 ppm . Its multiplicity can be affected by long-range coupling to the N-H proton.[4]

-

Benzene Ring Protons (H4, H5, H6, H7): These four protons form a complex aromatic system and will appear in the range of δ 7.0-7.8 ppm .[3][4] Their specific shifts and splitting patterns (e.g., doublets, triplets of doublets) depend on their position relative to each other and the fused pyrrole ring. Typically, H4 and H7 appear as doublets, while H5 and H6 appear as triplets or more complex multiplets due to ortho- and meta-couplings.

Piperidine Ring Protons

The piperidine ring is a saturated heterocycle. The presence of the bulky indole substituent at C4 and the Boc group on the nitrogen removes the conformational flexibility and symmetry of the ring. This leads to chemically distinct axial and equatorial protons, which are diastereotopic.

-

Protons at C2' and C6' (adjacent to N): These protons are deshielded by the adjacent nitrogen atom and the electron-withdrawing Boc group. They are expected to appear as broad multiplets in the region of δ 2.8-4.3 ppm . The axial and equatorial protons will have different chemical shifts and coupling constants.

-

Proton at C4' (methine): The proton at the junction with the indole ring is a methine proton and will be a multiplet, likely around δ 2.7-3.0 ppm , due to coupling with the adjacent methylene protons at C3' and C5'.

-

Protons at C3' and C5': These methylene protons will appear as complex multiplets in the aliphatic region, expected between δ 1.5-2.2 ppm . Again, the axial and equatorial protons are non-equivalent and will exhibit both geminal and vicinal coupling.

Tert-Butyl (Boc) Group Protons

The tert-butyl group provides a highly characteristic and easily identifiable signal.

-

Nine equivalent methyl protons: These protons give rise to a sharp, intense singlet at approximately δ 1.4-1.5 ppm .[5][6] The high intensity is due to the integration of nine protons, and the singlet multiplicity arises because there are no adjacent protons to couple with.[5][7][8] This signal is often a landmark for identifying Boc-protected compounds.

Data Summary Table

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Indole N-H | 8.0 - 12.0 | Broad Singlet (br s) | 1H |

| Indole Aromatic (H4-H7) | 7.0 - 7.8 | Multiplets (m) | 4H |

| Indole C2-H | 7.0 - 7.2 | Singlet (s) or Multiplet | 1H |

| Piperidine C2'/C6'-H | 2.8 - 4.3 | Multiplets (m) | 4H |

| Piperidine C4'-H | 2.7 - 3.0 | Multiplet (m) | 1H |

| Piperidine C3'/C5'-H | 1.5 - 2.2 | Multiplets (m) | 4H |

| Tert-butyl -C(CH₃)₃ | 1.4 - 1.5 | Singlet (s) | 9H |

Experimental Protocol: A Self-Validating System

The acquisition of a high-quality ¹H NMR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameterization. The following protocol is designed to ensure reproducibility and spectral integrity.

Materials and Reagents

-

Analyte: this compound (ensure high purity)

-

Deuterated Solvent: Chloroform-d (CDCl₃, 99.8 atom % D) is recommended for its excellent dissolving properties for a broad range of organic compounds.[9]

-

NMR Tubes: High-quality, 5 mm NMR tubes, free of scratches and paramagnetic impurities.[10][11]

-

Filtration: Pasteur pipette with a small plug of glass wool or a syringe filter.

Workflow for NMR Sample Preparation

The following diagram outlines the critical steps for preparing a high-quality NMR sample, a process essential for minimizing artifacts and maximizing spectral resolution.

Caption: Workflow for preparing and analyzing an NMR sample.

Step-by-Step Methodology

-

Sample Weighing: Accurately weigh 5-25 mg of the compound into a small, clean glass vial.[11][12] This concentration range provides an adequate signal-to-noise ratio for a standard ¹H experiment without causing issues like line broadening from excessive concentration.[11][12]

-

Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[9][10] Gently swirl or vortex the vial to ensure the sample dissolves completely. A homogeneous solution is critical for acquiring sharp, well-resolved NMR signals.[9]

-

Filtration: Place a small, tight plug of glass wool into a Pasteur pipette. Do not use cotton wool, as solvents can leach impurities from it. Filter the solution directly into a clean 5 mm NMR tube to remove any dust or undissolved particulates.[10] Solid particles will disrupt the magnetic field homogeneity, leading to poor shimming and distorted peak shapes.[9]

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

-

Instrument Setup: Insert the sample into the NMR spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for achieving narrow line widths and high resolution.[4]

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters on a 400 or 500 MHz spectrometer. The residual protium signal of CDCl₃ at δ 7.26 ppm can be used as an internal reference to calibrate the chemical shift axis.[9]

Interpreting the Spectrum: A Structural Confirmation

The final spectrum should be processed (Fourier transform, phase correction, and baseline correction) and analyzed. The process of interpretation involves assigning each signal in the spectrum to its corresponding protons in the molecule, as predicted in Section 2.

Structural Assignment Logic

The following diagram illustrates the correlation between the molecular fragments and their expected regions in the ¹H NMR spectrum. This provides a logical map for spectral assignment.

Sources

- 1. Interpreting | OpenOChem Learn [learn.openochem.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. modgraph.co.uk [modgraph.co.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. acdlabs.com [acdlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. brainly.com [brainly.com]

- 9. organomation.com [organomation.com]

- 10. sites.bu.edu [sites.bu.edu]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

A Comprehensive Technical Guide to the Mass Spectrometric Analysis of tert-butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate

Executive Summary

Tert-butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate is a pivotal heterocyclic building block in contemporary drug discovery and development, serving as a key intermediate in the synthesis of a wide range of pharmacologically active agents. Its structural integrity and purity are paramount, necessitating robust analytical methods for its characterization. Mass spectrometry stands as the definitive technique for this purpose, offering unparalleled sensitivity and structural insight. This guide provides an in-depth exploration of the mass spectrometric behavior of this compound. We delve into the fundamental principles of electrospray ionization (ESI), detail validated experimental protocols, and, most critically, elucidate the compound's intricate fragmentation pathways. By explaining the causality behind its fragmentation—driven by the lability of the tert-butoxycarbonyl (Boc) protecting group and the inherent chemistry of the indole and piperidine moieties—this whitepaper equips researchers, scientists, and drug development professionals with the expert knowledge required to confidently identify, characterize, and quantify this important synthetic intermediate.

The Analyte: Structure, Significance, and Analytical Imperatives

Chemical Identity and Structural Features

This compound is a molecule composed of three distinct chemical domains, each contributing to its unique mass spectrometric fingerprint:

-

The Indole Core: A bicyclic aromatic heterocycle that is a common pharmacophore in drug design. Its fragmentation is well-characterized and often involves specific losses from the pyrrole ring.[1][2]

-

The Piperidine Linker: A saturated six-membered nitrogen-containing ring that connects the indole moiety to the protecting group.

-

The N-Boc Protecting Group: A tert-butoxycarbonyl group that is intentionally introduced during synthesis to mask the reactivity of the piperidine nitrogen. This group is notoriously labile under mass spectrometric conditions and its fragmentation often dominates the resulting spectra.[3][4]

Molecular Formula: C₁₈H₂₄N₂O₂[5] Molecular Weight: 300.40 g/mol [5]

The Central Role of Mass Spectrometry

In the context of drug development, confirming the identity and purity of synthetic intermediates like this compound is a non-negotiable step. Mass spectrometry is the cornerstone of this process for several reasons:

-

Identity Confirmation: It provides an exact mass measurement, confirming that the correct molecular formula has been synthesized.

-

Structural Elucidation: Through tandem mass spectrometry (MS/MS), the connectivity of the molecule can be confirmed by analyzing its fragmentation patterns.

-

Impurity Profiling: Its high sensitivity allows for the detection and identification of low-level impurities, reaction by-products, or degradants.

Experimental Design: Protocols and Rationale

The successful analysis of this molecule hinges on a carefully designed experimental approach. Electrospray ionization (ESI) is the preferred method due to its "soft" nature, which allows for the ionization of the intact molecule with minimal initial fragmentation, making it ideal for subsequent controlled fragmentation via MS/MS.

Sample Preparation

The goal of sample preparation is to introduce the analyte into the mass spectrometer in a suitable solvent system at an appropriate concentration, free from interfering contaminants.

Protocol:

-

Prepare a stock solution of the analyte at 1 mg/mL in methanol or acetonitrile.

-

From the stock solution, prepare a working solution for infusion by diluting to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid.

-

Rationale: The use of a protic organic/aqueous solvent mixture facilitates the ESI process. The addition of 0.1% formic acid is critical; it acidifies the mobile phase, promoting the protonation of the analyte (primarily at the indole nitrogen) to form the [M+H]⁺ ion, which is the target for most positive-mode ESI analyses.

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)

For analyzing complex reaction mixtures or for quantitative studies, coupling liquid chromatography to the mass spectrometer is essential.

Protocol:

-

LC System: A standard reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 5-10% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, then re-equilibrate.

-

Flow Rate: 0.2-0.4 mL/min.

-

MS Parameters (Positive ESI Mode):

-

Capillary Voltage: 3.5 - 4.5 kV

-

Ion Source Temperature: 120-150 °C

-

Desolvation Gas (N₂) Temperature: 350-450 °C

-

Full Scan Range: m/z 50-500

-

Expertise & Causality: A gradient elution is used to ensure that the analyte is well-separated from potential impurities and elutes as a sharp peak, which enhances sensitivity. The MS parameters are optimized to achieve efficient desolvation and ionization without inducing premature fragmentation in the source.

Decoding the Spectra: Fragmentation Pathways and Mechanisms

The tandem mass spectrum of protonated this compound ([M+H]⁺ at m/z 301.19) is a rich tapestry of information. The fragmentation is predictable and dominated by the lability of the N-Boc group, followed by cleavages around the indole and piperidine rings.

Primary Fragmentation: The Signature of the N-Boc Group

The N-Boc group is the most energetically labile part of the molecule. Its fragmentation provides immediate and unambiguous evidence of its presence. Three principal pathways are observed.

-

Loss of Isobutylene (C₄H₈): The most characteristic fragmentation of a Boc group involves a rearrangement to eliminate a neutral molecule of isobutylene (56.06 Da). This is often the base peak in the spectrum.[4][6]

-

Loss of the tert-Butyl Cation (C₄H₉•): Cleavage of the oxygen-carbon bond results in the formation of the highly stable tert-butyl cation at m/z 57.07.[7]

-

Complete Loss of the Boc Group: A concerted loss of the entire protecting group (Boc radical, 101.07 Da) can also occur.

Caption: Primary fragmentation pathways of the N-Boc group.

Secondary Fragmentation: Cleavage of the Indole and Piperidine Scaffolds

Following, or in concert with, the loss of the Boc group, the core structure undergoes further fragmentation. The ion at m/z 200.12, representing the deprotected 3-(piperidin-4-yl)-1H-indole, is a key intermediate in these pathways.

-

Indole-Piperidine Cleavage: The most significant secondary fragmentation is the cleavage of the C-C bond between the indole and piperidine rings. This typically occurs via a retro-Diels-Alder-type mechanism or other ring-opening pathways within the piperidine moiety, leading to characteristic indole-containing fragments.

-

Indole Fragmentation: The indole ring itself can fragment, notably through the loss of hydrogen cyanide (HCN), a hallmark of indole mass spectra.[1][2][8]

Caption: Secondary fragmentation of the core indole-piperidine structure.

Summary of Key Quantitative Data

The following table summarizes the expected key ions in the positive-ion ESI-MS/MS spectrum of this compound.

| m/z (Monoisotopic) | Ion Formula | Description of Loss/Fragment |

| 301.19 | [C₁₈H₂₅N₂O₂]⁺ | Protonated Molecule [M+H]⁺ |

| 245.13 | [C₁₄H₁₇N₂O]⁺ | Loss of isobutylene (-C₄H₈) from the Boc group |

| 201.15 | [C₁₃H₁₇N₂]⁺ | Loss of the entire Boc group (-C₅H₈O₂) |

| 130.07 | [C₉H₈N]⁺ | Indolylmethylium ion from piperidine ring cleavage |

| 57.07 | [C₄H₉]⁺ | tert-Butyl cation |

Integrated Experimental and Interpretive Workflow

A robust analytical strategy combines systematic data acquisition with a logical interpretive framework. This self-validating system ensures high confidence in the final structural assignment.

Caption: A self-validating workflow for structural confirmation.

Conclusion

The mass spectrometric analysis of this compound is a clear and predictable process governed by the fundamental chemical properties of its constituent parts. The fragmentation pattern is dominated by the facile and characteristic losses associated with the N-Boc protecting group, providing an immediate structural marker. Subsequent fragmentation of the deprotected core confirms the indole-piperidine scaffold. By employing the protocols and interpretive logic detailed in this guide, researchers can leverage mass spectrometry as a powerful, trustworthy, and efficient tool for the unambiguous characterization of this vital synthetic intermediate, thereby ensuring the integrity of their drug discovery and development pipelines.

References

-

U. S. National Library of Medicine. "Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray." PubMed, 2016, [Link].

-

Kihel, A., et al. "Study of Mass Spectra of Some Indole Derivatives." American Journal of Analytical Chemistry, vol. 7, 2016, pp. 351-355, [Link].

-

Perreault, H., et al. "Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS." Journal of the American Society for Mass Spectrometry, vol. 10, no. 6, 1999, pp. 538-544, [Link].

-

Paulo, J. A., et al. "Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents." Journal of the American Society for Mass Spectrometry, vol. 25, no. 9, 2014, pp. 1599-1609, [Link].

-

Powers, J. C. "Mass spectrometry of simple indoles." The Journal of Organic Chemistry, vol. 33, no. 5, 1968, pp. 2044-2050, [Link].

-

He, X., et al. "Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry." Rapid Communications in Mass Spectrometry, vol. 24, no. 19, 2010, pp. 2859-2869, [Link].

-

Saito, T., et al. "Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry." Forensic Toxicology, vol. 35, 2017, pp. 354-361, [Link].

-

U. S. National Library of Medicine. "tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate." PubChem, [Link].

-

Pearson. "The mass spectrum of tert-butylamine follows shows an intense bas..." Pearson, [Link].

-

Moser, A. "Confirmation of Synthesis: using MS to identify a protective group." ACD/Labs, 2008, [Link].

-

Kuck, D., et al. "Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene." ResearchGate, 2025, [Link].

-

eGyanKosh. "MASS SPECTROMETRY: FRAGMENTATION PATTERNS." eGyanKosh, [Link].

-

Kihel, A., et al. "Study of Mass Spectra of Some Indole Derivatives." ResearchGate, 2016, [Link].

-

Patrick, A. N., et al. "Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray." OSTI.GOV, 2018, [Link].

Sources

- 1. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. osti.gov [osti.gov]

- 7. acdlabs.com [acdlabs.com]

- 8. researchgate.net [researchgate.net]

The Indole-Piperidine Scaffold: A Cornerstone in Modern Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indole-piperidine scaffold represents a privileged structural motif in medicinal chemistry, consistently appearing in a diverse array of biologically active compounds. This guide provides a comprehensive technical overview of the multifaceted biological activities exhibited by indole-piperidine derivatives. We will delve into the core principles underlying their therapeutic potential, exploring their mechanisms of action in key areas such as oncology, neurodegenerative disorders, and infectious diseases. This document is designed to be a practical resource, offering not only a deep dive into the pharmacology of these compounds but also providing detailed, field-proven experimental protocols for their evaluation. By synthesizing technical accuracy with actionable insights, this guide aims to empower researchers and drug development professionals in their quest to design and develop the next generation of indole-piperidine-based therapeutics.

The Indole-Piperidine Moiety: A Privileged Scaffold in Medicinal Chemistry

The fusion of an indole nucleus with a piperidine ring creates a unique chemical architecture that has proven to be exceptionally fruitful in the discovery of novel therapeutic agents. The indole ring, an aromatic heterocyclic system, is a common feature in numerous natural products and pharmaceuticals, offering a rich electronic environment and versatile points for chemical modification.[1][2][3][4][5] The piperidine ring, a saturated six-membered heterocycle, provides a flexible yet conformationally defined scaffold that can be readily functionalized to modulate physicochemical properties and target interactions.[6][7] The combination of these two moieties results in a scaffold with a remarkable ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[1][8]

The versatility of the indole-piperidine scaffold lies in its modular nature. Synthetic strategies allow for the systematic modification of the indole core, the piperidine ring, and the linker connecting them, enabling the fine-tuning of biological activity and pharmacokinetic profiles. This has led to the development of numerous indole-piperidine derivatives with potent and selective activities against various diseases.

Anticancer Activity: Targeting the Hallmarks of Cancer

Indole-piperidine derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a wide range of malignancies including breast, prostate, lung, and colon cancers.[9][10] Their mechanisms of action are often multifaceted, targeting key signaling pathways and cellular processes that are dysregulated in cancer.[9][11][12][13]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which many indole-piperidine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[9] This is often achieved by modulating the delicate balance between pro-apoptotic and anti-apoptotic proteins. For instance, some derivatives have been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to an increased Bax/Bcl-2 ratio.[9] This shift in the cellular environment triggers the mitochondrial apoptotic pathway, culminating in the activation of caspases and the execution of cell death.[9]

Furthermore, many indole-piperidine compounds can induce cell cycle arrest, typically at the G2/M or G0/G1 phases.[9][11] By interfering with the machinery that governs cell division, these compounds prevent cancer cells from proliferating uncontrollably.

Key Signaling Pathways Targeted

Several critical signaling pathways involved in cancer progression are modulated by indole-piperidine derivatives. These include:

-

PI3K/Akt Pathway: This pathway is a central regulator of cell growth, survival, and proliferation.[10] Some indole-piperidine derivatives have been shown to inhibit the phosphorylation of Akt, a key kinase in this pathway, thereby suppressing downstream signaling and promoting apoptosis.[10]

-

STAT-3 Pathway: Signal transducer and activator of transcription 3 (STAT-3) is a transcription factor that is often constitutively active in cancer cells, promoting their survival and proliferation. Certain indole-piperidine compounds can inhibit the phosphorylation and activation of STAT-3.[9][12]

-

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is another crucial regulator of cell survival and inflammation that is frequently dysregulated in cancer. Inhibition of this pathway by indole-piperidine derivatives can sensitize cancer cells to apoptosis.[9][12]

Caption: Signaling pathways targeted by anticancer indole-piperidine derivatives.

Experimental Protocol: Evaluation of In Vitro Anticancer Activity

A robust preclinical evaluation of anticancer activity is crucial for identifying promising drug candidates.[14] A standard approach involves a combination of in vitro cytotoxicity assays and mechanistic studies.

This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound on cancer cell lines.[15]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, PC3, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[15]

-

Compound Treatment: Prepare serial dilutions of the indole-piperidine derivative in complete growth medium. Remove the existing medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).[15]

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis.[15]

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Step-by-Step Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the indole-piperidine derivative for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[15]

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.[15]

Data Presentation: Comparative Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative indole-piperidine derivatives against various cancer cell lines.

| Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| Methoxy-substituted indole curcumin derivative (27) | HeLa | Cervical | 4 | [16] |

| Methoxy-substituted indole curcumin derivative (27) | Hep-2 | Laryngeal | 12 | [16] |

| Methoxy-substituted indole curcumin derivative (27) | A549 | Lung | 15 | [16] |

| Coumarin-indole derivative (3) | MGC-803 | Gastric | 0.011 | [16] |

| Indole derivative (43) | A549 | Lung | 0.74 | [16] |

| Pyrazolinyl-indole derivative (17) | Leukemia | Blood | >10 (78.76% growth inhibition at 10 µM) | [16] |

| Bis-indole pyridine derivative (3b) | Leukemia | Blood | pGI50: 6.34 | [17] |

| Indole iso-quinoline hybrid (23) | Various | Broad-spectrum | GI50: 1.5 | [11] |

Antimicrobial Activity: Combating Infectious Diseases

Indole-piperidine derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[1][2][18][19] Their ability to target microbial processes makes them attractive candidates for the development of new anti-infective therapies, particularly in the face of rising antimicrobial resistance.

Mechanism of Action

The precise mechanisms of antimicrobial action for many indole-piperidine derivatives are still under investigation. However, it is believed that they may disrupt essential cellular processes in microorganisms, such as:

-

Cell Wall Synthesis: Interference with the synthesis of the bacterial cell wall can lead to cell lysis and death.

-

Protein Synthesis: Inhibition of ribosomal function can halt the production of essential proteins.

-

DNA Replication: Disruption of DNA replication and repair mechanisms can be lethal to microbial cells.

-

Membrane Integrity: Some compounds may disrupt the integrity of the microbial cell membrane, leading to leakage of cellular contents.

Experimental Protocol: Evaluation of Antimicrobial Activity

Standardized methods are employed to determine the susceptibility of microorganisms to antimicrobial agents.[20][21]

This method is considered a gold standard for determining the MIC of an antimicrobial agent.[21][22][23]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[21][23]

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Serial Dilution: Prepare a two-fold serial dilution of the indole-piperidine derivative in a 96-well microtiter plate containing broth.[23]

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[22]

This is a widely used qualitative method to assess the antimicrobial activity of a compound.[21][22][24]

Principle: A filter paper disk impregnated with the test compound is placed on an agar plate that has been uniformly inoculated with the test microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a zone of growth inhibition will appear around the disk.

Step-by-Step Methodology:

-

Plate Preparation: Prepare a Mueller-Hinton agar plate and uniformly spread a standardized inoculum of the test microorganism on the surface.

-

Disk Application: Impregnate sterile filter paper disks with a known concentration of the indole-piperidine derivative and place them on the agar surface.[21]

-

Incubation: Incubate the plate at the appropriate temperature for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of growth inhibition around the disk in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.[24]

Caption: Experimental workflow for evaluating antimicrobial activity.

Data Presentation: Antimicrobial Activity Profile

The following table presents the antimicrobial activity of selected indole-piperidine derivatives.

| Derivative | Microorganism | Gram Stain | MIC (µg/mL) | Reference |

| Compound 3 | S. aureus | Positive | < 8 | [2] |

| Compound 4 | C. albicans | Fungus | < 6 | [2] |

| Compound 6 | E. coli | Negative | < 6.25 | [2] |

| Piperidine derivative 2 | S. aureus | Positive | Good activity | [25] |

| Piperidine derivative 2 | E. coli | Negative | Good activity | [25] |

| Compound 5 | C. albicans | Fungus | 32-64 | [26] |

| Compound 6 | C. albicans | Fungus | 32-64 | [26] |

| Compound 7 | C. albicans | Fungus | 32-64 | [26] |

Acetylcholinesterase Inhibitory Activity: A Strategy for Neurodegenerative Diseases

Indole-piperidine derivatives have also been extensively investigated as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[27][28][29][30] Inhibition of AChE increases the levels of acetylcholine in the brain, which is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurodegenerative disorders.[29] Donepezil, a well-known drug for Alzheimer's disease, features an indole-piperidine-like core structure.[27][28]

Mechanism of Action

Indole-piperidine derivatives typically act as competitive or mixed-type inhibitors of AChE. They bind to the active site of the enzyme, preventing it from hydrolyzing acetylcholine. The indole moiety often participates in π-π stacking interactions with aromatic amino acid residues in the active site, while the piperidine ring can interact with other regions of the enzyme, contributing to the overall binding affinity.[31]

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay

The Ellman's method is a widely used colorimetric assay to measure AChE activity and evaluate the potency of inhibitors.

Principle: This assay uses acetylthiocholine as a substrate for AChE. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion. The rate of color formation is proportional to the AChE activity.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide, DTNB, and the indole-piperidine derivative in a suitable buffer (e.g., phosphate buffer).

-

Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

-

Enzyme Addition: Add the AChE solution to each well and incubate for a short period.

-

Substrate Addition: Initiate the reaction by adding the acetylthiocholine iodide solution.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value.

Conclusion and Future Perspectives

The indole-piperidine scaffold continues to be a highly valuable and versatile platform for the design and discovery of novel therapeutic agents. The diverse biological activities of these derivatives, ranging from anticancer and antimicrobial to neuroprotective effects, underscore their immense potential in addressing a wide spectrum of human diseases. The modular nature of this scaffold allows for extensive structure-activity relationship studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

Future research in this area will likely focus on several key aspects:

-

Elucidation of Novel Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by indole-piperidine derivatives will facilitate the rational design of more effective and selective compounds.

-

Development of Multi-Targeted Agents: The ability of the indole-piperidine scaffold to interact with multiple targets could be harnessed to develop drugs that address complex diseases with multifactorial etiologies.

-

Application of Advanced Synthetic Methodologies: The development of more efficient and sustainable synthetic routes will accelerate the discovery and optimization of new indole-piperidine derivatives.

-

Exploration of New Therapeutic Areas: The broad biological activity profile of these compounds suggests that their therapeutic potential may extend beyond the currently explored areas.

References

- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - NIH. (n.d.).

- Basic protocol to assess preclinical anticancer activity. It can be... - ResearchGate. (n.d.).

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (n.d.).

- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.).

- New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.).

- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - NIH. (n.d.).

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. (n.d.).

- (PDF) Guideline for anticancer assays in cells - ResearchGate. (n.d.).

- Antimicrobial Susceptibility Testing - Apec.org. (n.d.).

- Application Notes and Protocols for Evaluating the Efficacy of Anticancer Agent 61 - Benchchem. (n.d.).

- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - Integra Biosciences. (2021, August 13).

- Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed. (n.d.).

- Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels. (2025, October 14).

- Recent advancements on biological activity of indole and their derivatives: A review - Chula Digital Collections. (2022, January 1).

- Recent advancements on biological activity of indole and their derivatives: A review. (2022, December 1).

- Antitumor Activity of Bis-Indole Derivatives - PMC - PubMed Central. (n.d.).

- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC - PubMed Central. (n.d.).

- Synthesis of New Indole Derivatives Structurally Related to Donepezil and Their Biological Evaluation as Acetylcholinesterase Inhibitors - PubMed Central. (n.d.).

- Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids - Frontiers. (n.d.).

- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - ResearchGate. (n.d.).

- Piperine and piperidine-induced caspase pathway for activating cell... - ResearchGate. (n.d.).

- A Comparative Analysis of Piperidine Derivatives in Anticancer Research - Benchchem. (n.d.).

- Discovery of novel piperidine-substituted indolylarylsulfones as potent HIV NNRTIs via structure-guided scaffold morphing and fragment rearrangement - PubMed. (2017, January 27).

- Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC - PubMed Central. (2013, June 7).

- Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 2: asymmetric synthesis and biological evaluation - PubMed. (n.d.).

- Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives - Biointerface Research in Applied Chemistry. (2020, June 7).

- Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. (2020, June 26).

- Full article: Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives - Taylor & Francis. (n.d.).

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.).

- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (2023, April 4).

- Recent development of piperazine and piperidine derivatives as antipsychotic agents | Request PDF - ResearchGate. (n.d.).

- The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (n.d.).

- (PDF) Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases - ResearchGate. (2025, August 10).

- Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (n.d.).

- New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. (2005, July 1).

- A brief review of the biological potential of indole derivatives - ResearchGate. (2025, August 6).

- Indole in the target-based design of anticancer agents: A versatile scaffold with diverse mechanisms - PubMed. (2018, April 25).

- The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery - Benchchem. (n.d.).

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC - PubMed Central. (n.d.).

- Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.).

- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC. (n.d.).

- Application of Chiral Piperidine Scaffolds in Drug Design. (n.d.).

- Indole and indoline scaffolds in drug discovery - ResearchGate. (n.d.).

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).

Sources

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Indole in the target-based design of anticancer agents: A versatile scaffold with diverse mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. Antitumor Activity of Bis-Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biointerfaceresearch.com [biointerfaceresearch.com]

- 19. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 20. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. apec.org [apec.org]

- 23. integra-biosciences.com [integra-biosciences.com]

- 24. emedicine.medscape.com [emedicine.medscape.com]

- 25. researchgate.net [researchgate.net]

- 26. tandfonline.com [tandfonline.com]

- 27. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Synthesis of New Indole Derivatives Structurally Related to Donepezil and Their Biological Evaluation as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of Tert-butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate Derivatives as CB1 Receptor Modulators

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets – is a cornerstone of efficient drug discovery. Tert-butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate represents such a scaffold, a versatile building block that has been instrumental in the development of potent and selective ligands for the Cannabinoid 1 (CB1) receptor. This technical guide provides a comprehensive exploration of the mechanism of action of compounds derived from this core structure, intended for scientists and researchers dedicated to advancing therapeutic interventions targeting the endocannabinoid system. We will delve into the molecular intricacies of CB1 receptor antagonism, the experimental methodologies for characterization, and the structure-activity relationships that govern the efficacy of these compounds.

The Endocannabinoid System and the Rationale for CB1 Receptor Antagonism